![molecular formula C15H11N3O4S2 B2711559 N1-(isoxazol-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797077-74-7](/img/structure/B2711559.png)
N1-(isoxazol-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Description
N1-(isoxazol-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry N1-(Isoxazol-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide and related compounds have been widely researched for their potential applications in medicinal chemistry. For instance, derivatives incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). Additionally, the oxadiazole ring, closely related in structure and function to isoxazole derivatives, is noted for its bioisosteric replacements for ester and amide functionalities, offering a systematic comparison and novel synthetic routes in drug design (Boström et al., 2012).
Anticancer and Anti-HCV Activities Research into similar compounds has also delved into anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. For example, celecoxib derivatives have been synthesized and evaluated for these activities, with certain compounds showing potential to be developed into therapeutic agents (Küçükgüzel et al., 2013). This research underscores the broad therapeutic potential of compounds related to N1-(isoxazol-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide in treating various conditions.
Chemical Synthesis and Biological Evaluation The compound and its derivatives have been the focus of extensive synthetic and biological evaluation efforts. For example, studies have demonstrated the synthesis of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides and their inhibition potential against human carbonic anhydrase isoenzymes, highlighting the compound's versatility in developing inhibitors for therapeutic applications (Mishra et al., 2016).
Innovative Approaches to Drug Discovery Further research has emphasized innovative synthetic approaches to creating isoxazole-related compounds with potential pharmacological applications. For instance, studies on the cascade formation of isoxazoles and the synthesis of thiophene linked isoxazole derivatives have explored new methodologies in drug discovery, demonstrating the compound's role in developing novel therapeutic agents (Burkhard, Tchitchanov, & Carreira, 2011); (Crasta et al., 2021).
properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c19-13(10-2-1-7-23-10)11-4-3-9(24-11)8-16-14(20)15(21)17-12-5-6-22-18-12/h1-7H,8H2,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRAJHZWGJPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide |
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